molecular formula C10H14ClNO3 B14035248 Lophophine hydrochloride CAS No. 77158-52-2

Lophophine hydrochloride

Cat. No.: B14035248
CAS No.: 77158-52-2
M. Wt: 231.67 g/mol
InChI Key: HAFFLVZSHUWNDT-UHFFFAOYSA-N
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Description

Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a putative psychedelic and entactogen drug of the methylenedioxyphenethylamine class. It is closely related to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is the α-demethylated homologue of MMDA and has been suggested to be a natural constituent of peyote (Lophophora williamsii) due to its role as a chemical intermediate in the biosynthesis of several tetrahydroisoquinolines present in this cactus species .

Preparation Methods

The synthesis of Lophophine hydrochloride involves several steps. The primary synthetic route includes the following steps:

    Starting Material: The synthesis begins with the appropriate benzodioxole derivative.

    Methoxylation: The benzodioxole derivative undergoes methoxylation to introduce the methoxy group at the desired position.

    Amine Introduction: The methoxylated intermediate is then subjected to a reaction with an appropriate amine to introduce the ethanamine side chain.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Lophophine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lophophine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of methylenedioxyphenethylamine derivatives.

    Biology: Research on its effects on serotonin receptors and its potential as a psychedelic agent.

    Medicine: Investigations into its potential therapeutic uses, including mood elevation and euphoria without causing nausea.

Mechanism of Action

The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .

Comparison with Similar Compounds

Lophophine hydrochloride is similar to other compounds in the methylenedioxyphenethylamine class, including:

    Mescaline: Known for its hallucinogenic properties, mescaline is a naturally occurring psychedelic found in peyote.

    MMDA: A synthetic psychedelic with similar effects to mescaline but with a different chemical structure.

    2C-B: Another synthetic psychedelic with a methoxy group and a methylenedioxy group on the phenethylamine backbone.

This compound is unique in its specific substitution pattern and its potential natural occurrence in certain cacti .

Properties

CAS No.

77158-52-2

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H

InChI Key

HAFFLVZSHUWNDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCN.Cl

Origin of Product

United States

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